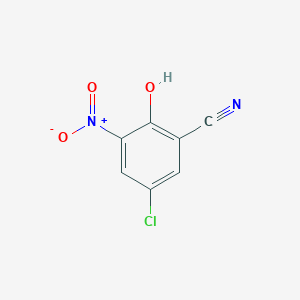5-Chloro-2-hydroxy-3-nitrobenzonitrile
CAS No.: 88310-62-7
Cat. No.: VC16725576
Molecular Formula: C7H3ClN2O3
Molecular Weight: 198.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88310-62-7 |
|---|---|
| Molecular Formula | C7H3ClN2O3 |
| Molecular Weight | 198.56 g/mol |
| IUPAC Name | 5-chloro-2-hydroxy-3-nitrobenzonitrile |
| Standard InChI | InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H |
| Standard InChI Key | YPZASGUTWBNWFJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Cl |
Introduction
5-Chloro-2-hydroxy-3-nitrobenzonitrile is an aromatic compound with significant interest in synthetic chemistry and potential applications in pharmaceuticals, agrochemicals, and materials science. Its structure consists of a benzene ring substituted with a hydroxyl group (-OH), a nitro group (-NO₂), a chloro atom (-Cl), and a nitrile group (-CN). This unique arrangement confers distinct physicochemical properties, making it an essential intermediate in organic synthesis.
Synthesis
5-Chloro-2-hydroxy-3-nitrobenzonitrile is typically synthesized through nitration reactions of chlorohydroxybenzonitriles under controlled conditions. The process involves the following steps:
-
Starting Material: A precursor such as 5-chloro-2-hydroxybenzonitrile is used.
-
Nitration Reaction: A nitrating agent (e.g., concentrated nitric acid or a nitric acid-sulfuric acid mixture) introduces the nitro group at the meta position relative to the hydroxyl group.
-
Purification: The product is purified through recrystallization or chromatography.
This synthesis highlights regioselectivity due to the electron-withdrawing effects of the nitrile and chloro groups, directing substitution to specific positions on the aromatic ring.
Applications
The compound's functional groups make it versatile for various applications:
-
Pharmaceuticals:
-
Agrochemicals:
-
Its derivatives have been investigated for pesticidal activity due to their aromatic nitro functionality, which enhances biological interactions.
-
-
Material Science:
-
Nitro-aromatic compounds like this one are precursors for dyes, pigments, and polymers.
-
Biological Activity
Research on structurally related compounds has demonstrated significant antimicrobial and antifungal activities. For example, derivatives of 5-chloro-2-hydroxybenzamides have shown promising activity against bacterial strains and inhibition of photosynthetic pathways in plants . These findings suggest that 5-Chloro-2-hydroxy-3-nitrobenzonitrile could exhibit similar properties, warranting further investigation.
Analytical Methods
The characterization of 5-Chloro-2-hydroxy-3-nitrobenzonitrile typically involves:
-
Spectroscopy:
-
NMR (1H and 13C): Identifies chemical shifts corresponding to aromatic protons and carbon atoms.
-
FTIR: Detects functional groups like hydroxyl (broad peak ~3200–3600 cm⁻¹), nitro (~1500–1600 cm⁻¹), and nitrile (~2200 cm⁻¹).
-
UV-Vis: Useful for analyzing its electronic transitions due to the nitro group's conjugation with the aromatic ring.
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC) is used to determine purity and lipophilicity.
-
-
Mass Spectrometry:
-
Confirms molecular weight through fragmentation patterns.
-
Toxicity and Safety
As with many nitro-aromatic compounds, safety precautions are necessary when handling this compound due to its potential toxicity:
-
Toxicity:
-
Nitro groups can be metabolized into reactive intermediates that may pose health risks.
-
Proper ventilation and protective equipment are required during synthesis or handling.
-
-
Environmental Impact:
-
Aromatic nitriles may persist in the environment; thus, disposal must comply with regulations.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume